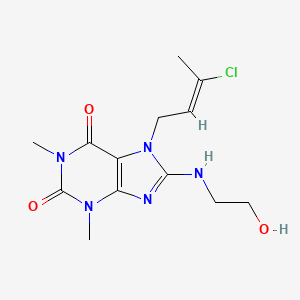
2-propan-2-yl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propan-2-yl-1H-quinazolin-4-one is a chemical compound with a unique structure and properties that make it valuable in various scientific fields
Métodos De Preparación
The synthesis of 2-propan-2-yl-1H-quinazolin-4-one involves several steps, including the use of specific reagents and reaction conditions. One common method involves the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other conditions to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
2-propan-2-yl-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole under anhydrous conditions can yield specific derivatives .
Aplicaciones Científicas De Investigación
2-propan-2-yl-1H-quinazolin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and peptide coupling reactions. In biology, it is employed in studies involving enzyme inhibition and protein interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of high-purity compounds and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-propan-2-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, thereby affecting various biochemical processes. The compound binds to key receptors and blocks downstream signaling cascades, leading to its observed effects .
Comparación Con Compuestos Similares
2-propan-2-yl-1H-quinazolin-4-one can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups and reactivity. The uniqueness of this compound lies in its specific binding affinity and the pathways it targets. Some similar compounds include those found in the PubChem database, which share structural similarities but may differ in their biological activities and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to new discoveries.
Propiedades
IUPAC Name |
2-propan-2-yl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQWDLNMJVYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-4-[(diethylamino)methyl]furan-2-carboxylic acid](/img/structure/B7773722.png)



![7-[(2E)-3-chloro-2-butenyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7773741.png)

![3-benzyltriazolo[4,5-d]pyrimidin-7-ol](/img/structure/B7773760.png)

![7-[(Z)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B7773779.png)
![3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile](/img/structure/B7773784.png)


![4,7-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B7773804.png)
